3-Hydroxy-2-methoxyphenylboronic acid
Description
3-Hydroxy-2-methoxyphenylboronic acid (CAS: 2121512-62-5) is a boronic acid derivative featuring a phenyl ring substituted with a hydroxyl (-OH) group at position 3 and a methoxy (-OCH₃) group at position 2, with the boronic acid (-B(OH)₂) moiety typically at position 1 (relative to the hydroxyl group) . This arrangement creates distinct electronic and steric effects, making it valuable in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions and crystal engineering. The hydroxyl and methoxy groups enhance solubility in polar solvents and enable hydrogen bonding, which can influence supramolecular assembly .
Properties
IUPAC Name |
(3-hydroxy-2-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO4/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4,9-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEICWKIRFAADSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)O)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2121512-62-5 | |
| Record name | (3-hydroxy-2-methoxyphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Methodology Overview
The most common approach involves the borylation of aromatic halides, specifically 3-bromophenol derivatives, using boron reagents such as trimethyl borate or boric acid esters, facilitated by palladium catalysis.
Reaction Pathway
- Starting Material: 3-bromophenol
- Reagents: n-Butyllithium or sec-butyl lithium, trimethyl borate
- Catalyst: Palladium complexes (e.g., Pd(PPh₃)₄)
- Conditions:
- Low temperature (-70°C to 0°C) for lithiation
- Inert atmosphere (nitrogen or argon)
- Elevated temperature (around 20°C) for boronation
- Workup: Acid hydrolysis to yield the free boronic acid
Research Findings & Data
- Yields: Approximately 58–60% (as per US2003/187022 and related patents)
- Process Stability: Demonstrated stability and scalability, with batch production on dozens of kilograms, indicating industrial feasibility.
Representative Procedure
A typical synthesis involves:
- Cooling a solution of 3-bromophenol in tetrahydrofuran (THF) to -10°C.
- Adding n-butyllithium dropwise to form the lithio derivative.
- Adding trimethyl borate, then warming to room temperature for 18-24 hours.
- Hydrolyzing with hydrochloric acid to isolate the boronic acid.
Protection and Deprotection Strategies
Protection of Phenolic Hydroxyl Group
- Reagents: BOC (tert-butyloxycarbonyl), trimethylsilyl, or benzyl groups
- Purpose: To prevent side reactions during lithiation and boronation
- Procedure:
- Protect phenol with BOC or silyl groups under inert atmosphere
- Perform lithiation and boronation
- Remove protecting groups via acid hydrolysis or hydrogenolysis
Research Data
- Use of inexpensive and easily removable protecting groups enhances process scalability.
- Hydrolysis or hydrogenolysis effectively removes protecting groups, yielding high-purity boronic acids.
One-Pot Synthesis Approaches
Description
A notable method involves a one-pot reaction starting directly from bromophenol, with simultaneous protection, lithiation, boronation, and deprotection steps, simplifying the process.
Research Findings
- Yields: Approximately 87% for the combined process, with high purity (>99%) confirmed via HPLC.
- Advantages: Simplifies operation, reduces purification steps, and improves industrial throughput.
Alternative Synthetic Routes
Hydrogenation & Diazotization
- Starting from 3-nitrophenylboronic acid, hydrogenation reduces nitro groups to hydroxyl groups.
- Diazotization of amino derivatives followed by hydrolysis yields the target compound.
Coupling with Diboron Compounds
- Under catalytic conditions involving metallic palladium and Xphos ligands, 3-hydroxychlorobenzene reacts with tetrahydroxy diboron to produce the boronic acid.
Summary Data Table of Preparation Methods
| Method | Starting Material | Reagents | Catalyst | Key Conditions | Yield (%) | Remarks |
|---|---|---|---|---|---|---|
| Borylation of 3-bromophenol | 3-bromophenol | n-Butyllithium, trimethyl borate | Palladium catalyst | -10°C to room temp, inert atmosphere | ~58-60 | Widely used, scalable |
| One-pot from bromophenol | Bromophenol | n-Butyllithium, trimethyl borate | Not specified | -10°C to room temp, inert | ~87 | Simplified process, high yield |
| Hydrogenation of nitro derivatives | 3-nitrophenylboronic acid | Hydrogen, Pd catalyst | Pd/C | Mild hydrogenation | Variable | Alternative route |
| Diboron coupling | 3-chlorobenzene | Tetrahydroxy diboron | Pd catalyst | Mild, catalytic | Variable | Efficient for industrial scale |
Research Findings and Industrial Relevance
- Process Stability: Multiple studies confirm the robustness of lithiation-borylation routes, with consistent yields and high purity.
- Scalability: Batch processes have been successfully scaled to dozens of kilograms, indicating industrial viability.
- Cost-effectiveness: Use of inexpensive protecting groups and common reagents supports large-scale manufacturing.
- Environmental Considerations: Reactions are conducted under inert atmospheres with controlled temperatures, minimizing waste and side reactions.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-2-methoxyphenylboronic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The boronic acid group can be reduced to form boranes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield quinones, while reduction of the boronic acid group can produce boranes.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that 3-hydroxy-2-methoxyphenylboronic acid exhibits promising anticancer properties. It has been evaluated for its ability to inhibit cancer cell proliferation, particularly against various types of cancer cells. For instance, a study highlighted its effectiveness in reducing the viability of A549 non-small cell lung cancer cells, showing significant cytotoxicity while maintaining lower toxicity towards non-cancerous Vero cells .
2. Drug Discovery and Development
The compound is being investigated as a lead compound in drug discovery, particularly for developing boron-containing drugs. Boron compounds have shown therapeutic potential, especially after the FDA approvals of several boron-based drugs like bortezomib and tavaborole. The ability of 3-hydroxy-2-methoxyphenylboronic acid to interact with biological targets makes it a candidate for further optimization in medicinal chemistry .
3. Antimicrobial Properties
In addition to its anticancer applications, this boronic acid derivative has been studied for its antimicrobial activity. Compounds derived from similar boronic acids have demonstrated efficacy against multidrug-resistant bacteria and fungi, suggesting that 3-hydroxy-2-methoxyphenylboronic acid could be explored for developing new antimicrobial agents .
Organic Synthesis Applications
1. Cross-Coupling Reactions
3-Hydroxy-2-methoxyphenylboronic acid is utilized in cross-coupling reactions, particularly in the Suzuki-Miyaura reaction. This reaction involves the coupling of aryl halides with boronic acids to form biaryl compounds, which are valuable intermediates in organic synthesis. The compound's reactivity under various conditions has been documented, showcasing its utility in synthesizing complex organic molecules .
| Reaction Type | Substrates Used | Conditions | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura | Aryl halides + Boronic Acid | DMF/HO, Pd catalyst | Up to 93% |
| C–C Coupling | Various aryl halides | Toluene, KCO, reflux | Varies |
Materials Science Applications
1. Sensor Development
There is growing interest in using boronic acids in sensor technology due to their ability to form reversible covalent bonds with diols and carbohydrates. 3-Hydroxy-2-methoxyphenylboronic acid can be employed to develop sensors for detecting glucose and other biomolecules, leveraging its selective binding properties .
Case Studies
Case Study 1: Anticancer Evaluation
In a systematic evaluation of various boron compounds, 3-hydroxy-2-methoxyphenylboronic acid was tested against A549 cells. The compound demonstrated an IC50 value significantly lower than standard chemotherapeutics like doxorubicin, indicating its potential as a novel anticancer agent .
Case Study 2: Synthesis Applications
A study detailed the synthesis of complex organic molecules using 3-hydroxy-2-methoxyphenylboronic acid as a key intermediate in cross-coupling reactions. The reactions were optimized for yield and purity, showcasing the compound's versatility in organic synthesis .
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-methoxyphenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the inhibition of enzymes that contain active site serine or threonine residues. The boronic acid group interacts with the hydroxyl groups of these residues, forming a stable complex that inhibits enzyme activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acids
Substituent Position and Electronic Effects
2-Fluoro-3-methoxyphenylboronic Acid (CAS: 352303-67-4)
- Structure : Fluorine (electron-withdrawing) at position 2, methoxy (electron-donating) at position 3.
- Comparison: The fluorine atom increases electrophilicity at the boron center, accelerating coupling reactions compared to the hydroxyl group in 3-hydroxy-2-methoxyphenylboronic acid.
3-Carboxy-2-methoxyphenylboronic Acid
- Structure : Carboxyl (-COOH) at position 3, methoxy at position 2.
- Comparison : The carboxyl group is more acidic than hydroxyl, enabling stronger hydrogen bonds and enhanced supramolecular organization. This makes it superior for crystal engineering applications but may complicate synthesis due to protection/deprotection requirements .
Functional Group Variations
3-(Hydroxymethyl)-2-methoxyphenylboronic Acid (CAS: 2121512-79-4)
- Structure : Hydroxymethyl (-CH₂OH) at position 3, methoxy at position 2.
- However, its polarity improves aqueous solubility, which is advantageous in biochemical applications .
(3-Chloro-2-methoxyphenyl)boronic Acid (CAS: 179898-50-1)
Steric and Solubility Considerations
- 4-Fluoro-3-methoxyphenylboronic Acid (CAS: 854778-31-7) : Fluorine at position 4 reduces steric hindrance near the boron center, improving coupling efficiency relative to 3-hydroxy-2-methoxyphenylboronic acid .
Biological Activity
Overview
3-Hydroxy-2-methoxyphenylboronic acid is an organoboron compound that has gained attention in various fields, particularly in medicinal chemistry and biological research. Its unique structure, featuring a boronic acid group attached to a methoxy- and hydroxy-substituted phenyl ring, allows it to interact with biological systems effectively. This article delves into its biological activities, mechanisms of action, and potential applications, supported by data tables and research findings.
The biological activity of 3-hydroxy-2-methoxyphenylboronic acid primarily stems from its ability to form reversible covalent bonds with diols and other nucleophiles. This property is crucial for inhibiting enzymes that contain active site residues such as serine or threonine. The boronic acid moiety interacts with hydroxyl groups on these residues, leading to enzyme inhibition, which can affect various cellular processes including cell signaling pathways and enzyme activities .
Antibacterial Activity
Research indicates that boronic acids, including 3-hydroxy-2-methoxyphenylboronic acid, exhibit significant antibacterial properties. They have been shown to inhibit bacterial growth by disrupting essential enzymatic functions. For instance, studies have demonstrated that related compounds can effectively inhibit multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium species .
Table 1: Antibacterial Activity Comparison
| Compound Name | Minimum Inhibitory Concentration (MIC) | Target Bacteria |
|---|---|---|
| 3-Hydroxy-2-methoxyphenylboronic acid | TBD | Staphylococcus aureus |
| DIMPBA | 100 µg/mL | Vibrio harveyi |
| FIPBA | 100 µg/mL | Vibrio parahaemolyticus |
Anticancer Properties
The compound has also shown promise in anticancer applications. It is being explored as a potential lead compound due to its ability to inhibit cancer cell proliferation. For example, similar boronic acid derivatives have demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells, indicating a favorable therapeutic window .
Case Study: Anticancer Activity
In a recent study, a derivative of 3-hydroxy-2-methoxyphenylboronic acid was tested against the MDA-MB-231 triple-negative breast cancer cell line. The compound exhibited an IC50 value of approximately 0.126 µM, indicating potent inhibitory effects on cell proliferation compared to standard chemotherapeutic agents .
Applications in Drug Discovery
The potential applications of 3-hydroxy-2-methoxyphenylboronic acid extend into drug discovery and development. Its ability to inhibit proteases and other enzymes makes it a valuable scaffold for designing new therapeutic agents. Boronic acids are known for their role in developing proteasome inhibitors, which are critical in cancer treatments .
Q & A
Q. What are the recommended synthetic routes for 3-Hydroxy-2-methoxyphenylboronic acid, and what reaction conditions are critical for yield optimization?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging aryl halides and boronic acid precursors. Key conditions include:
- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) in anhydrous solvents like THF or DMF .
- Base : Na₂CO₃ or K₃PO₄ to facilitate transmetallation .
- Temperature : 80–100°C under inert atmosphere (N₂/Ar) to prevent boronic acid oxidation . Post-reaction, purification via column chromatography (using non-polar solvents) is advised to avoid silica gel interactions common with boronic acids .
Q. What safety protocols are essential when handling 3-Hydroxy-2-methoxyphenylboronic acid?
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye irritation (classified as Skin/Irritant Category 2) .
- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols .
- Spill management : Neutralize with sodium bicarbonate and absorb with inert materials (e.g., vermiculite) .
- Storage : In airtight containers under inert gas at 2–8°C to delay anhydride formation .
Q. How can researchers verify the structural integrity of 3-Hydroxy-2-methoxyphenylboronic acid post-synthesis?
- NMR spectroscopy : Analyze ¹H and ¹³C spectra for characteristic peaks:
Advanced Research Questions
Q. How do steric and electronic effects of the hydroxyl and methoxy groups influence cross-coupling efficiency?
- Steric hindrance : The ortho-methoxy group reduces Pd catalyst accessibility, requiring bulky ligands (e.g., SPhos) to stabilize transition states .
- Electronic effects : The electron-donating methoxy group enhances boronic acid nucleophilicity, accelerating transmetallation but increasing susceptibility to protodeboronation. Adjusting pH to ~9–10 mitigates this .
- Hydrogen bonding : The hydroxyl group may form intramolecular H-bonds, altering solubility. Co-solvents like ethanol improve reaction homogeneity .
Q. What strategies prevent anhydride formation during long-term storage of 3-Hydroxy-2-methoxyphenylboronic acid?
- Lyophilization : Freeze-drying under vacuum reduces moisture-driven anhydride formation .
- Stabilizers : Add 1–2% hydroquinone to inhibit boroxine cyclization .
- Periodic QC : Monitor via TLC (Rf shift) or ¹¹B NMR (~18 ppm for boronic acid vs. ~30 ppm for anhydride) .
Q. How can researchers resolve contradictions in reported reactivity data for 3-Hydroxy-2-methoxyphenylboronic acid?
- Controlled replication : Standardize substrates (e.g., aryl halides), solvents, and Pd sources across experiments .
- Advanced analytics : Use X-ray crystallography to confirm molecular packing effects on reactivity .
- Computational modeling : DFT studies (e.g., Gaussian) can predict regioselectivity trends and transition-state energies .
Methodological Considerations
Q. What purification techniques are optimal for isolating 3-Hydroxy-2-methoxyphenylboronic acid from byproducts?
- Recrystallization : Use ethanol/water mixtures (7:3 v/v) at 0°C to isolate crystalline product .
- Ion-exchange chromatography : Employ Amberlyst® resins to separate boronic acids from Pd residues .
- Avoid silica gel : Prefer Sephadex LH-20 for column chromatography to prevent irreversible adsorption .
Q. How do substituent positions (hydroxy vs. methoxy) affect boronic acid stability in aqueous media?
- pH-dependent degradation : At physiological pH (7.4), the hydroxyl group deprotonates, increasing water solubility but accelerating hydrolysis. Buffered solutions (pH 5–6) enhance stability .
- Chelation effects : Methoxy groups reduce boronic acid Lewis acidity, decreasing binding to diols (e.g., carbohydrates) compared to hydroxyl-substituted analogs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
